Croceaine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Croceaine A is a natural product found in Palicourea crocea with data available.
Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
Croceaine A, an alkaloid isolated from Palicourea crocea, has been studied for its antioxidant and anti-inflammatory activities. Research indicates that it exhibits significant antioxidant activity against ABTS radicals and malondialdehyde (MDA), suggesting potential utility in reducing oxidative stress. Additionally, Croceaine A demonstrated an anti-edematogenic effect in paw edema models and significantly reduced mechanical hyperalgesia and cold response in mice, alongside a reduction in leukocyte migration in a pleurisy model, indicating strong anti-inflammatory effects (Formagio et al., 2019).
Neuroprotective Effects
Studies on crocin, a compound related to Croceaine A, have revealed its neuroprotective properties, particularly against oxidative stress induced by ischemia/reperfusion injury in rat retinas. The treatment with crocin resulted in a notable protection of retinal cells, potentially due to its antioxidant and antiapoptotic properties (Li Chen, Yun Qi, Xinguang Yang, 2015). Furthermore, crocin has been shown to reverse amyloid β-induced memory deficits in Alzheimer's disease models, suggesting therapeutic values in managing neurodegenerative disorders (Asadi et al., 2015).
Cardioprotective Effects
Crocin also exhibits cardioprotective effects. For instance, it has been shown to protect against cardiotoxicity induced by diazinon in rats, suggesting its potential in mitigating cardiac damage caused by toxic substances. The protective effects are primarily attributed to its antioxidant properties, which reduce lipid peroxidation and alleviate apoptosis (Razavi et al., 2013). Additionally, crocin's ability to modulate hemodynamic and antioxidant derangements offers protective roles in isoproterenol-induced cardiac toxicity (Goyal et al., 2010).
Diuretic Effects
Crocine, another compound related to Croceaine A, has been confirmed to have a diuretic effect in rats, suggesting its potential use in conditions requiring increased urine output. This effect is partially mediated through the stimulation of nitric oxide (Hassanin, 2015).
Anticancer Properties
Crocin has shown synergistic apoptotic effects with cisplatin on osteosarcoma cells, indicating its potential as an adjunct in cancer therapy. This effect is linked to up-regulation of caspase-3 and caspase-8, key proteins involved in apoptosis (Li et al., 2013).
properties
Product Name |
Croceaine A |
---|---|
Molecular Formula |
C27H32N2O9 |
Molecular Weight |
528.5 g/mol |
IUPAC Name |
methyl (1R,4aS,7aS)-7-[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C27H32N2O9/c1-35-25(34)16-11-36-26(38-27-24(33)23(32)22(31)18(10-30)37-27)19-13(16)6-7-15(19)20-21-14(8-9-28-20)12-4-2-3-5-17(12)29-21/h2-5,7,11,13,18-20,22-24,26-33H,6,8-10H2,1H3/t13-,18-,19+,20-,22-,23+,24-,26-,27+/m1/s1 |
InChI Key |
CNDZNSRMCKQXEC-YOBNALRNSA-N |
Isomeric SMILES |
COC(=O)C1=CO[C@@H]([C@H]2[C@@H]1CC=C2[C@@H]3C4=C(CCN3)C5=CC=CC=C5N4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Canonical SMILES |
COC(=O)C1=COC(C2C1CC=C2C3C4=C(CCN3)C5=CC=CC=C5N4)OC6C(C(C(C(O6)CO)O)O)O |
synonyms |
croceaine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.